,3-DFBA has been explored as a potential building block for the development of new pharmaceuticals. Its fluorine atoms can influence the binding properties of the molecule with biological targets, potentially leading to drugs with improved potency, selectivity, and metabolic stability. Studies have shown that 2,3-DFBA derivatives exhibit various pharmacological activities, including:
,3-DFBA has been investigated for its potential applications in the development of functional materials. Its unique properties, such as thermal stability and ability to form hydrogen bonds, make it a promising candidate for various applications, including:
2,3-Difluorobenzoic acid can be synthesized from various starting materials []. It is a white crystalline solid at room temperature [].
The key feature of 2,3-difluorobenzoic acid is the presence of two fluorine atoms on the benzene ring. Fluorine's electronegativity significantly influences the molecule's properties. The electron-withdrawing nature of fluorine affects the acidity of the carboxylic acid group and the reactivity of the aromatic ring.
Synthesis of 2,3-difluorobenzoic acid can be achieved through different methods, including diazotization reactions or fluorination of precursor molecules [, ]. The specific reaction pathway depends on the starting materials and desired yield.
Due to the presence of the electron-withdrawing fluorine atoms, 2,3-difluorobenzoic acid can participate in various substitution reactions on the aromatic ring. These reactions typically require harsh conditions like strong acids or high temperatures.
Irritant